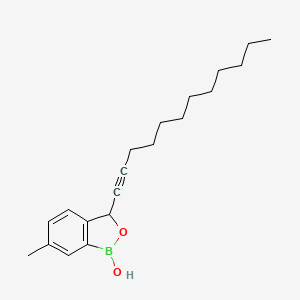![molecular formula C16H13F2NOS B14194017 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- CAS No. 918538-37-1](/img/structure/B14194017.png)
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The addition of fluorophenyl groups enhances its chemical stability and biological activity, making it a valuable candidate for various applications.
Vorbereitungsmethoden
The synthesis of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is often mediated by Selectfluor, a fluorinating agent that facilitates the formation of the desired product . The reaction conditions can vary, but a common approach involves conducting the reaction in a solvent such as acetonitrile at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its cytotoxic effects on cancer cells . Additionally, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit cytotoxic activity but may have different molecular targets and mechanisms of action.
Thiazole derivatives: While structurally similar, thiazole derivatives may have different biological activities and applications.
The uniqueness of 4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]- lies in its dual fluorophenyl groups, which enhance its stability and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
918538-37-1 |
|---|---|
Molekularformel |
C16H13F2NOS |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13F2NOS/c17-13-5-1-11(2-6-13)9-19-15(20)10-21-16(19)12-3-7-14(18)8-4-12/h1-8,16H,9-10H2 |
InChI-Schlüssel |
NYQIDUOYKRXGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


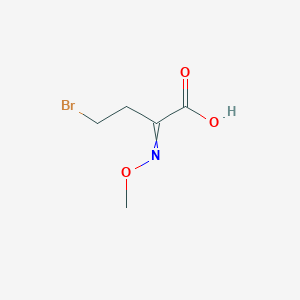
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

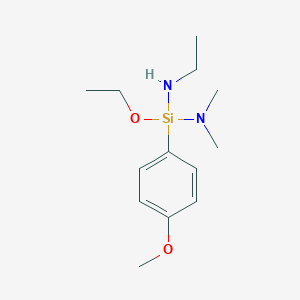
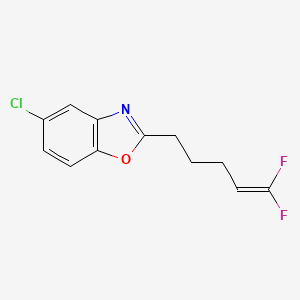
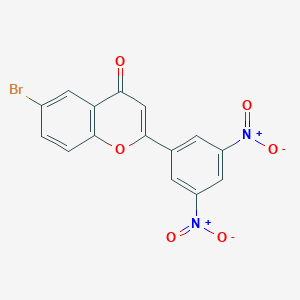
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
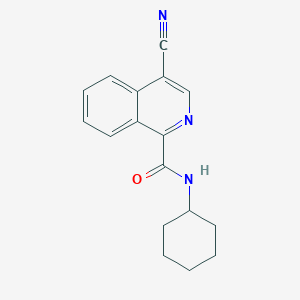
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
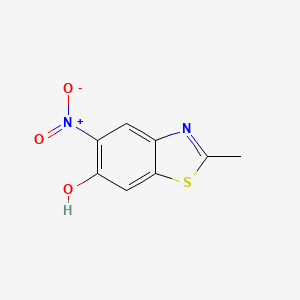
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
